N-Isopropylhydroxylamine hydrochloride
Overview
Description
N-Isopropylhydroxylamine hydrochloride is a chemical compound with the molecular formula C₃H₉NO·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound appears as a white to beige adhering crystalline powder and has a melting point of 68-72°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Isopropylhydroxylamine hydrochloride typically involves the reaction of isopropylamine with hydrogen peroxide in the presence of a titanium-silicon molecular sieve catalyst. The reaction is carried out in a tank reactor with deionized water as the solvent. The temperature is maintained at 35°C, and hydrogen peroxide is added dropwise over a period of 2 hours. After the addition, the reaction mixture is kept at the same temperature for an additional 2 hours .
Industrial Production Methods: In an industrial setting, the process is scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to rectification to separate the desired product from other components. The final product is obtained as a crystalline powder after drying .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Various alkylating or acylating agents under controlled conditions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-Isopropylhydroxylamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and as a probe for studying oxidative stress.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopropylhydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to modulate their activity. The compound’s hydroxylamine group is particularly reactive, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
- N-Methylhydroxylamine hydrochloride
- N-Ethylhydroxylamine hydrochloride
- N-Propylhydroxylamine hydrochloride
Comparison: N-Isopropylhydroxylamine hydrochloride is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other hydroxylamines. This makes it particularly useful in specific synthetic applications where other hydroxylamines may not be as effective .
Properties
IUPAC Name |
N-propan-2-ylhydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(2)4-5;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXUIKZQGOPKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198675 | |
Record name | N-Isopropyl hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50632-53-6 | |
Record name | N-Isopropyl hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50632-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Isopropyl hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropylhydroxylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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